molecular formula C12H10ClNO3 B3024574 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896051-77-7

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3024574
CAS No.: 896051-77-7
M. Wt: 251.66 g/mol
InChI Key: YSJGTERVXQNXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 896051-77-7) is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 3-chloro-4-methoxyphenyl group and a carboxylic acid moiety at the 2-position. The chloro and methoxy substituents on the phenyl ring contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions. This compound is structurally related to derivatives investigated for therapeutic applications, including enzyme inhibition and anti-infective activity .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-17-11-5-4-8(7-9(11)13)14-6-2-3-10(14)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGTERVXQNXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196989
Record name 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896051-77-7
Record name 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896051-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced pyrrole derivatives.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 952958-69-9)
  • Structural Difference : Methoxy (-OCH₃) vs. methyl (-CH₃) at the phenyl 4-position.
  • Impact: Electronic Effects: Methoxy is electron-withdrawing via resonance, while methyl is electron-donating via induction. This alters the electron density of the pyrrole ring and its acidity. Biological Activity: Methoxy groups are often associated with enhanced metabolic stability and target binding in medicinal chemistry .
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS: 1153905-13-5)
  • Structural Difference : Trifluoromethyl (-CF₃) at the phenyl 4-position.
  • Impact :
    • Lipophilicity : CF₃ increases logP (molecular weight = 269.22 g/mol) and enhances membrane permeability .
    • Metabolic Stability : CF₃ groups resist oxidative metabolism, extending half-life .

Functional Group Modifications

4-(N-(3-Chloro-4-methoxyphenyl)sulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: 1036518-53-2)
  • Structural Difference : Sulfamoyl (-SO₂NH₂) replaces the carboxylic acid.
  • Impact :
    • Acidity : Sulfamoyl is less acidic (pKa ~2.97 for triazole analogues ) than carboxylic acid (pKa ~4-5), altering ionization under physiological conditions.
    • Target Binding : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase) due to hydrogen-bonding capabilities .
1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structural Difference : Pyrrolidine (saturated) vs. pyrrole (aromatic) ring.
  • Aromaticity Loss: Reduces π-π stacking interactions but may enhance solubility .

Physicochemical Properties

Property Target Compound 3-Chloro-4-methylphenyl Analogue 4-(Trifluoromethyl)phenyl Derivative
Molecular Weight ~265.67 g/mol (C₁₂H₁₀ClNO₃) 235.67 g/mol 269.22 g/mol
Hydrogen Bond Donors 1 (COOH) 1 1
XLogP ~2.8 (estimated) 3.2 3.5–4.0
Topological Polar Surface Area ~62.3 Ų 42.2 Ų ~62 Ų

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-chloro-4-methoxyphenyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological properties.

Antibacterial Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit notable antibacterial properties. A study highlighted that pyrrole-based compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, some derivatives showed minimal inhibitory concentrations (MICs) ranging from 0.125 to 0.5 μg/mL against MRSA, which is significantly lower than traditional antibiotics like vancomycin .

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. A recent study focused on pyrrole-2-carboxamides demonstrated that modifications in the pyrrole structure could enhance anti-tuberculosis activity. The study found that certain derivatives exhibited MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, showcasing their potential as effective treatments for drug-resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the pyrrole ring significantly influence the biological activity of these compounds. Electron-withdrawing groups at specific positions on the phenyl ring have been shown to enhance potency against various pathogens. The presence of bulky groups at the carboxamide position also appears to improve stability and efficacy .

Case Study: Antimicrobial Efficacy

In a comparative study, several pyrrole derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing substituents exhibited superior antibacterial activity compared to those with electron-donating groups. For example, derivatives with fluorine or chlorine substitutions demonstrated enhanced activity against Gram-positive bacteria .

Table of Biological Activities

Compound NameTarget PathogenMIC (μg/mL)Notes
Compound AMRSA0.125Effective against resistant strains
Compound BMycobacterium tuberculosis<0.016Potent against drug-resistant variants
Compound CStaphylococcus aureus0.125Comparable to vancomycin
Compound DEscherichia coli12.5Lower efficacy compared to Gram-positive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.